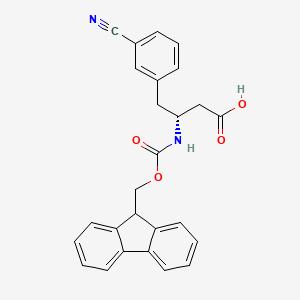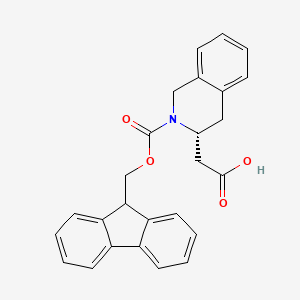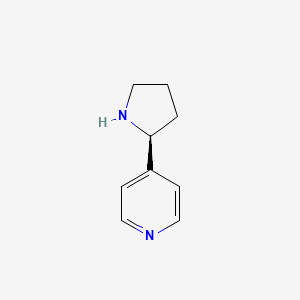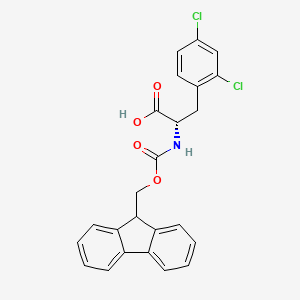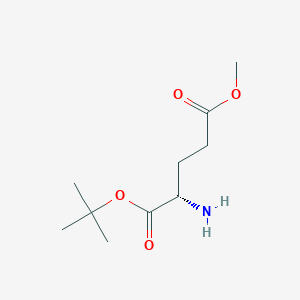
Methyl 4-piperazin-1-ylmethylbenzoate
Overview
Description
Methyl 4-piperazin-1-ylmethylbenzoate is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest due to their potential pharmacological properties, including antidepressant, antianxiety, anticancer, and central nervous system activities. Piperazine derivatives are often synthesized for the purpose of creating new therapeutic agents that can interact with various biological targets, such as receptors in the brain .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, starting from basic building blocks like aromatic aldehydes, furan compounds, or pyridine derivatives. For instance, the synthesis of certain piperazine derivatives begins with a Claisen-Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride, and then a Mannich reaction with N-methyl piperazine . Other methods include reductive amination, amide hydrolysis, and N-alkylation . The precise synthetic route can vary depending on the desired substitution pattern on the piperazine ring and the complexity of the final molecule.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of trans-1,4-dibenzoyl-2,5-dimethylpiperazine shows a centrosymmetric molecule with a chair-form piperazine ring and the methyl groups in the axial position . Similarly, the structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals a chair conformation of the piperazine ring and a specific dihedral angle between the piperazine and benzene rings .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and interaction with biological targets. The reactivity of these compounds is influenced by the substituents on the piperazine ring and the presence of other functional groups. For example, the presence of a furan ring can lead to ring-opening reactions under certain conditions . The reactivity of these compounds in biological assays, such as receptor binding assays, is also of great interest, as it can provide insight into their potential as therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical application. These properties are influenced by the molecular structure and the nature of the substituents. For instance, the presence of polar functional groups can enhance solubility in aqueous media, which is important for biological activity. The polymorphism of certain piperazine salts, as seen in different crystal forms, can also affect their physical properties and stability .
Scientific Research Applications
Antimicrobial and Antibacterial Properties Methyl 4-piperazin-1-ylmethylbenzoate, due to its piperazine core, is part of a broader category of compounds known for their potent antimicrobial activities. Research has indicated that derivatives of piperazine, including those closely related to this compound, show significant antibacterial efficacy against a variety of drug-resistant bacterial strains. For instance, novel 1,4-disubstituted piperazines have been evaluated for their antibacterial activities, demonstrating potential as potent agents against resistant strains of bacteria such as Staphylococcus aureus. These findings highlight the compound's role in the development of new antimicrobial agents aimed at combating antibiotic resistance (Shroff et al., 2022).
Antipsychotic and Neuroprotective Effects Compounds structurally similar to this compound have been investigated for their potential in treating various neurological and psychiatric conditions. For example, research into conformationally constrained butyrophenones, which include piperazine derivatives, has shown these compounds possess affinity for dopamine and serotonin receptors. Their evaluation as antipsychotic agents indicates potential benefits in the development of new treatments for psychiatric disorders with fewer side effects compared to current medications (Raviña et al., 2000).
Anticancer Potential Further research into piperazine derivatives has unveiled their potential in anticancer therapies. Specific piperazine-linked compounds have been synthesized and tested for their antiproliferative effects against human cancer cell lines, indicating a promising avenue for the development of novel cancer treatments. The diversity in the chemical structures of these derivatives allows for the exploration of targeted therapies, potentially leading to more effective and personalized cancer treatment options (Mallesha et al., 2012).
Anti-inflammatory and Analgesic Effects The exploration of piperazine derivatives has also extended into anti-inflammatory and analgesic research. Certain compounds within this category have demonstrated significant in vivo analgesic activities, comparable to that of morphine, and have been used as calcium channel blockers to prevent chronic inflammatory pain. This suggests potential applications in the treatment of pain and inflammatory conditions, offering alternative therapeutic options that might be more effective or have fewer side effects than currently available medications (Shroff et al., 2022).
Safety and Hazards
properties
IUPAC Name |
methyl 4-(piperazin-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-4-2-11(3-5-12)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIVYTXCTMWGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427001 | |
| Record name | methyl 4-piperazin-1-ylmethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86620-81-7 | |
| Record name | methyl 4-piperazin-1-ylmethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-[(piperazin-1-yl)methyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









